molecular formula C31H30ClFN4O5 B12420872 GLP-1 receptor agonist 7

GLP-1 receptor agonist 7

Cat. No.: B12420872
M. Wt: 593.0 g/mol
InChI Key: PRVFCVMDILYQNK-CCLHPLFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GLP-1 receptor agonist 7 is a member of the glucagon-like peptide-1 receptor agonists, a class of drugs that mimic the action of the endogenous incretin hormone glucagon-like peptide-1. These compounds are primarily used to manage blood sugar levels in individuals with type 2 diabetes and have shown significant potential in promoting weight loss and reducing cardiovascular risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLP-1 receptor agonist 7 involves several steps, starting with the preparation of the peptide backbone. This is typically achieved through solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of GLP-1 receptor agonists generally follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography, to ensure the final product’s purity and efficacy. The production also adheres to Good Manufacturing Practices to maintain quality and safety standards .

Chemical Reactions Analysis

Types of Reactions

GLP-1 receptor agonist 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of methionine residues can lead to reduced receptor binding affinity, while substitution of specific amino acids can enhance the compound’s therapeutic properties .

Scientific Research Applications

GLP-1 receptor agonist 7 has a wide range of scientific research applications:

Mechanism of Action

GLP-1 receptor agonist 7 exerts its effects by activating the glucagon-like peptide-1 receptor. This activation leads to several physiological responses:

    Stimulation of Insulin Secretion: Enhances glucose-dependent insulin secretion from pancreatic beta cells.

    Inhibition of Glucagon Release: Reduces glucagon secretion from pancreatic alpha cells, lowering blood glucose levels.

    Slowing Gastric Emptying: Delays gastric emptying, leading to reduced postprandial glucose spikes.

    Reduction of Food Intake: Acts on the hypothalamus to decrease appetite and promote satiety .

Comparison with Similar Compounds

GLP-1 receptor agonist 7 is compared with other similar compounds such as:

List of Similar Compounds

This compound stands out due to its unique pharmacokinetic properties, including a longer half-life and enhanced receptor binding affinity, making it a valuable therapeutic option for managing metabolic disorders .

Properties

Molecular Formula

C31H30ClFN4O5

Molecular Weight

593.0 g/mol

IUPAC Name

2-[[4-[(3S)-3-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C31H30ClFN4O5/c32-19-4-5-22(23(33)14-19)27-17-41-26-3-1-2-21(29(26)42-27)18-8-11-36(12-9-18)16-28-34-24-6-7-25(31(38)39)35-30(24)37(28)15-20-10-13-40-20/h1-7,14,18,20,27H,8-13,15-17H2,(H,38,39)/t20-,27+/m0/s1

InChI Key

PRVFCVMDILYQNK-CCLHPLFOSA-N

Isomeric SMILES

C1CO[C@@H]1CN2C(=NC3=C2N=C(C=C3)C(=O)O)CN4CCC(CC4)C5=C6C(=CC=C5)OC[C@@H](O6)C7=C(C=C(C=C7)Cl)F

Canonical SMILES

C1CN(CCC1C2=C3C(=CC=C2)OCC(O3)C4=C(C=C(C=C4)Cl)F)CC5=NC6=C(N5CC7CCO7)N=C(C=C6)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.